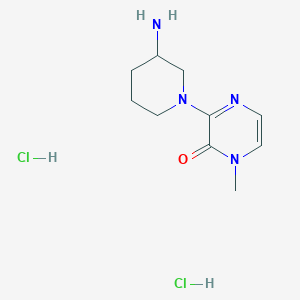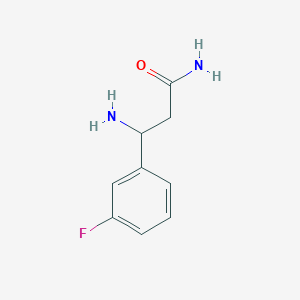
4-Methyl-1,4-diazepane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,4-diazepane-1-carbonyl chloride is a chemical compound with the molecular formula C7H13ClN2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,4-diazepane-1-carbonyl chloride typically involves the reaction of 4-methyl-1,4-diazepane with phosgene or thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-Methyl-1,4-diazepane} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,4-diazepane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-Methyl-1,4-diazepane and hydrochloric acid.
Reduction: It can be reduced to 4-Methyl-1,4-diazepane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under mild conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted diazepane derivatives.
Hydrolysis Products: 4-Methyl-1,4-diazepane and hydrochloric acid.
Reduction Products: 4-Methyl-1,4-diazepane.
Scientific Research Applications
4-Methyl-1,4-diazepane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is involved in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1,4-diazepane-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.
Comparison with Similar Compounds
4-Methyl-1,4-diazepane: The parent compound without the carbonyl chloride group.
1,4-Diazepane-1-carbonyl chloride: A similar compound without the methyl group.
Uniqueness: 4-Methyl-1,4-diazepane-1-carbonyl chloride is unique due to the presence of both the methyl group and the carbonyl chloride group. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis. The methyl group provides steric hindrance, which can influence the selectivity of reactions, while the carbonyl chloride group offers a site for nucleophilic attack.
Properties
Molecular Formula |
C7H13ClN2O |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
4-methyl-1,4-diazepane-1-carbonyl chloride |
InChI |
InChI=1S/C7H13ClN2O/c1-9-3-2-4-10(6-5-9)7(8)11/h2-6H2,1H3 |
InChI Key |
AJFRTYICAXVQAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclopropyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13275464.png)


![[(2-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13275491.png)

![3-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13275497.png)
![4-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)butan-2-ol](/img/structure/B13275499.png)



![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid](/img/structure/B13275518.png)
![2-[(4-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13275525.png)
![Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13275530.png)
